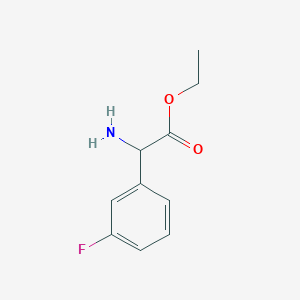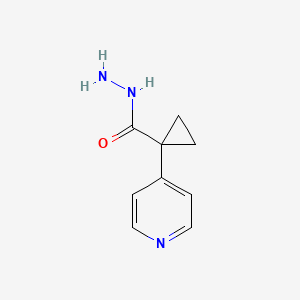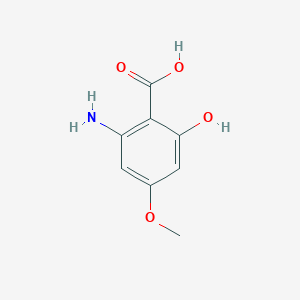
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol is a complex organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes a pyridine ring substituted with an amino group, an ethyl group, and a phenyl group, along with a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process.
Another method involves the use of 4-aminoantipyrine as a starting material, which undergoes a series of reactions to form the desired compound . This method may involve steps such as alkylation, reduction, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Electrophiles: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols or pyridines.
科学研究应用
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic outcomes.
相似化合物的比较
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be compared with similar compounds such as:
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate for the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with potential biological activities.
These compounds share structural similarities but differ in their specific substituents and resulting biological activities
属性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-(2-amino-4-ethyl-5-phenylpyridin-3-yl)phenol |
InChI |
InChI=1S/C19H18N2O/c1-2-16-17(13-6-4-3-5-7-13)12-21-19(20)18(16)14-8-10-15(22)11-9-14/h3-12,22H,2H2,1H3,(H2,20,21) |
InChI 键 |
CESQHLOYZOMZEG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
